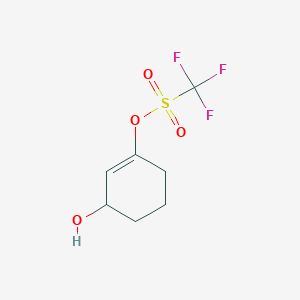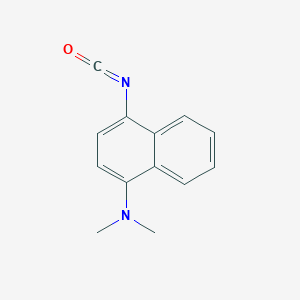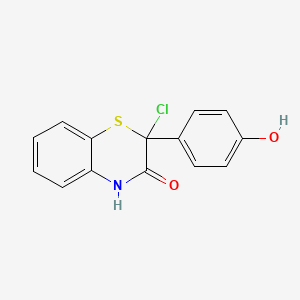
Feruginidin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Feruginidin is a naturally occurring anthocyanidin, a type of flavonoid pigment found in various plants. It is known for its vibrant red to purple color, which contributes to the pigmentation of flowers, fruits, and leaves. Anthocyanidins like this compound play a crucial role in plant physiology, including attracting pollinators and protecting against UV radiation.
準備方法
Synthetic Routes and Reaction Conditions: Feruginidin can be synthesized through several methods, including the condensation of appropriate phenolic compounds. One common synthetic route involves the use of chalcone intermediates, which undergo cyclization and subsequent oxidation to form the anthocyanidin structure. The reaction conditions typically involve acidic environments and controlled temperatures to ensure proper formation of the compound.
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources rich in anthocyanins, such as berries and certain flowers. The extraction process includes solvent extraction, purification through chromatography, and crystallization. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms produce the compound in large quantities.
化学反応の分析
Types of Reactions: Feruginidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinonoid intermediates, which are important in the formation of stable pigments.
Reduction: Reduction reactions can convert this compound to its leucoanthocyanidin form, which is colorless.
Substitution: Substitution reactions, particularly involving hydroxyl groups, can modify the chemical structure and properties of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Quinonoid intermediates.
Reduction Products: Leucoanthocyanidins.
Substitution Products: Various acylated or alkylated derivatives.
科学的研究の応用
Feruginidin has a wide range of applications in scientific research:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties in different pH environments.
Biology: Studied for its antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties. This compound’s ability to modulate signaling pathways makes it a candidate for therapeutic applications.
Industry: Utilized in the food industry as a natural colorant and in cosmetics for its pigmentation properties.
類似化合物との比較
Feruginidin is compared with other anthocyanidins such as cyanidin, delphinidin, and pelargonidin. While all these compounds share a similar core structure, this compound is unique due to its specific hydroxylation pattern, which influences its color and stability.
Similar Compounds:
Cyanidin: Known for its red color and found in many red berries.
Delphinidin: Exhibits a blue to purple color and is found in grapes and blueberries.
Pelargonidin: Responsible for the orange to red color in strawberries and red radishes.
This compound’s unique properties, such as its specific color and stability under various conditions, make it a valuable compound for research and industrial applications.
特性
| 109517-73-9 | |
分子式 |
C22H30O5 |
分子量 |
374.5 g/mol |
IUPAC名 |
[(3R,3aS)-3-hydroxy-6-(hydroxymethyl)-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C22H30O5/c1-14(2)22(26)11-10-21(3)9-8-15(13-23)12-18(19(21)22)27-20(25)16-4-6-17(24)7-5-16/h4-8,14,18-19,23-24,26H,9-13H2,1-3H3/t18?,19-,21?,22-/m1/s1 |
InChIキー |
FPUSCWGZFFIOSW-XZJNEJNUSA-N |
異性体SMILES |
CC(C)[C@@]1(CCC2([C@H]1C(CC(=CC2)CO)OC(=O)C3=CC=C(C=C3)O)C)O |
正規SMILES |
CC(C)C1(CCC2(C1C(CC(=CC2)CO)OC(=O)C3=CC=C(C=C3)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(E)-Benzylideneamino]-N-hydroxybenzamide](/img/structure/B14335285.png)
![2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol](/img/structure/B14335289.png)

acetonitrile](/img/structure/B14335301.png)


![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)

![2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol](/img/structure/B14335340.png)
